molecular formula C19H25ClN2O3 B2476134 N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride CAS No. 1189682-86-7

N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride

Cat. No.: B2476134
CAS No.: 1189682-86-7
M. Wt: 364.87
InChI Key: NMIGQVMLWSPNBR-UHFFFAOYSA-N
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Description

N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a hydroxy group, an amino group, and an acetamide group, making it a versatile molecule for chemical reactions and biological interactions.

Mechanism of Action

Target of Action

A structurally similar compound, 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetic acid, is mentioned as a metabolite of the selective β-1 blocker drug metoprolol . This suggests that the compound might also target β-1 adrenergic receptors, which play a crucial role in the regulation of heart function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and 1-phenylethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate.

    Amination: The epoxide intermediate is then reacted with 1-phenylethylamine to introduce the amino group, resulting in the formation of a secondary amine.

    Acetylation: The secondary amine is acetylated using acetic anhydride to form the final product, N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-hydroxy-3-((1-methylpropyl)amino)propoxy)phenyl)acetamide
  • N-(4-(2-hydroxy-3-((1-ethylpropyl)amino)propoxy)phenyl)acetamide

Uniqueness

N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride is unique due to the presence of the phenylethyl group, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different alkyl groups. This structural feature may result in distinct pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(23)13-24-19-10-8-17(9-11-19)21-15(2)22;/h3-11,14,18,20,23H,12-13H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIGQVMLWSPNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)NC(=O)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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